molecular formula C4H11NO4S B8711907 N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID

Cat. No.: B8711907
M. Wt: 169.20 g/mol
InChI Key: BVIXTPMSXQAQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is known for its role as a buffering agent, which helps maintain stable pH levels in solutions, making it valuable in biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID typically involves the reaction of taurine (2-aminoethanesulfonic acid) with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: Taurine and ethylene oxide.

    Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:

    Large-scale Reactors: Use of large reactors to handle bulk quantities.

    Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonates.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of sulfonates.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.

    Biology: Employed in cell culture media to provide a stable environment for cell growth.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the formulation of personal care products and cosmetics due to its buffering properties.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID primarily revolves around its ability to act as a buffer. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include:

    Buffering Capacity: The compound can donate or accept protons, thereby stabilizing the pH.

    Interaction with Biological Molecules: It can interact with proteins and enzymes, influencing their activity and stability.

Comparison with Similar Compounds

N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can be compared with other similar compounds such as:

    Taurine: Both compounds contain the sulfonic acid group, but this compound has an additional hydroxyl group, enhancing its buffering capacity.

    2-Aminoethanesulfonic acid: Similar in structure but lacks the hydroxyl group, making it less effective as a buffer.

    Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonic acid group, limiting its buffering capabilities.

Properties

Molecular Formula

C4H11NO4S

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanesulfonic acid

InChI

InChI=1S/C4H11NO4S/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H,7,8,9)

InChI Key

BVIXTPMSXQAQBG-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution in 2 liters of water of 315 g of sodium bromoethanesulphonate (Organic Synthesis, Coll. Vol. II, p. 558) and 450 g of ethanolamine was heated to 60°-70° C. for 30 minutes. Excess ethanolamine and water were then distilled off under vacuum, and the residue dissolved in 250-270 ml of water. 2.2 Liters of concentrated hydrochloric acid was added and the solution kept in a refrigerator for 15-20 hours. The precipitated sodium chloride was filtered off using a filter pump, and the solution concentrated until a viscous oil was obtained. The oil was diluted with 60 ml of water and ethanol (about 500 ml) then added to precipitate the reaction product. After the mixture has been left one night in a refrigerator, precipitation was almost complete. The product obtained was filtered off with a filter pump. About 130-140 g of crystalline product was obtained, having a melting point of 180°-183° C.
Name
sodium bromoethanesulphonate
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315 g
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450 g
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2 L
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60 mL
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

N-(β-hydroxyethyl)-2-aminoethanesulfonic acid, ##STR7## was prepared as follows: 2250 parts water was saturated with sulfur dioxide at 10° C. in a three-necked, round-bottom flask which was fitted with an electrical stirrer, thermometer, dropping funnel, and a gas inlet tube, 261 parts 1-aziridine-ethanol dissolved in 750 parts water was added via the dropping funnel while sulfur dioxide was bubbled into the flask and the temperature maintained at 10° C. After the addition was completed, the contents of the flask were concentrated to 600 parts and added to 3000 parts ethanol (F-30). The resulting solid was washed with 2000 parts ethanol, filtered, and dried to give 340 parts of the desired product.
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